molecular formula C7H6Cl2Mg B1310549 4-Chlorobenzylmagnesium chloride CAS No. 874-72-6

4-Chlorobenzylmagnesium chloride

Cat. No. B1310549
CAS RN: 874-72-6
M. Wt: 185.33 g/mol
InChI Key: GVNSCNGKEXNKBU-UHFFFAOYSA-M
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Description

4-Chlorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H6Cl2Mg . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzylmagnesium chloride is represented by the formula C7H6Cl2Mg . This indicates that the compound consists of a benzyl group (C7H6) attached to a magnesium atom, with two chlorine atoms also attached to the magnesium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorobenzylmagnesium chloride are not extensively detailed in the sources retrieved. It is known to have a molecular weight of 185.33 g/mol .

Scientific Research Applications

Synthesis and Catalytic Applications

4-Chlorobenzylmagnesium chloride is a versatile reagent in organic synthesis, serving as a key intermediate in the preparation of various organic compounds. Its utility is demonstrated in the synthesis of 1-tert-butyl-4-chloropiperidine, where it participates in a novel synthetic route involving the addition of methylmagnesium chloride to a dimethyliminium salt, resulting in a 71% overall yield. This showcases its role in facilitating the introduction of functional groups through metal-mediated reactions, highlighting its importance in synthetic organic chemistry (Amato et al., 2005).

Material Science and Nanotechnology

In material science, the reactivity of 4-chlorobenzylmagnesium chloride with other compounds is pivotal in the development of nanomaterials and catalysts. For example, it's involved in the mechanistic studies of nickel-catalyzed chain-growth polymerizations, where its reactivity with monomers under catalytic conditions elucidates the polymerization process, emphasizing its contribution to understanding and optimizing polymer synthesis processes (Lanni & McNeil, 2009).

Environmental and Analytical Chemistry

Moreover, 4-chlorobenzylmagnesium chloride has implications in environmental chemistry, particularly in the study of the decomposition of organic pollutants. The catalytic activity of modified activated carbons in the presence of this compound towards the degradation of hazardous organic compounds like 4-chlorophenol underlines its potential utility in environmental remediation efforts. This suggests a broader applicability in the development of more efficient and environmentally friendly catalytic systems (Huang et al., 2003).

Safety And Hazards

4-Chlorobenzylmagnesium chloride is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas or vapors . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

magnesium;1-chloro-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSCNGKEXNKBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446382
Record name Magnesium chloride (4-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzylmagnesium chloride

CAS RN

874-72-6
Record name Magnesium chloride (4-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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